Cas no 65-29-2 (Gallamine triethiodide)

Gallamine triethiodide 化学的及び物理的性質
名前と識別子
-
- gallamine triethiodide
- 2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium,triiodide
- 2-[2,6-Bis(2-triethylazaniumylethoxy)phenoxy]ethyl-triethylazanium triiodide
- Flaxedil
- Benzkurin
- Gallamoni jodidum
- Gallaminii iodidum
- Gallamine-3ETI
- Syncurarine
- Pirolakson
- Sincurarine
- Tricuran
- Pyrolaxon
- Relaxan
- Parexyl
- Gallaflex
- Retensin
- Remyolan
- Gallamone triethiodide
- Gallamine iodide
- Gallamini triethiodidum
- Benzcurine iodide
- Miowas G
- Gallaminum triaethjodidum
- Triethiodure de gallamine
- Gallaminum triaethoiodatum
- Gallamin triethiodide
- Fourneau 2559
- Gallamine triiodoethylate
- Gallamina triodoetilato [DCIT]
- Gallamini triethiodidum [INN-Latin]
- HSDB 3229
- (v-Phenenyltris(oxyethylene))tris(triethylammonium iodide)
- s2471
- Ethanaminium, 2,2',2''-(1,2,3-benzenetriyltris(oxy))tris(N,N,N-triethyl)-, triiodide
- Tox21_500550
- Gallamine triethiodide, >=98% (TLC), powder, muscarinic receptor antagonist
- pyrogallol 1,2,3-(diethylaminoethyl ether) tris(ethyl iodide)
- EU-0100550
- Q3094785
- 1,2,3-Tris(diethylaminoethoxy)benzene triethiodide
- UNII-Q3254X40X2
- 2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium triiodide
- CHEMBL1200993
- G0554
- Gallamine triethiodide, European Pharmacopoeia (EP) Reference Standard
- 65-29-2
- 3.697 R.P
- (v-Phenenyltris(oxyethylene))tris(triethylammonium) triiodide
- 2,2',2''-(Benzene-1,2,3-triyltris(oxy))tris(N,N,N-triethylethanaminium) iodide
- Triethioduro de galamina
- F 2559
- DB00483
- GALLAMINE TRIETHIODIDE [ORANGE BOOK]
- C30H60N3O3.3I
- Triiodoethylate de gallamine [French]
- Gallamonium Iodide
- Triethiodurode galamina
- NSC-102690
- DTXCID303089
- SR-01000075317
- 1,2,3-Tri(beta-diethylaminoethoxy)benzene triethiodide
- HMS3884B21
- Gallamine triethiodide [USP:INN]
- Triethiodure de gallamine [INN-French]
- DTXSID5023089
- Ammonium, (v-phenenyltris(oxyethylene))tris(triethyl-, triiodide
- 3.697 R.P.
- Gallamine triethiodide [INN]
- Tri(beta-diethylaminoethoxy)-1,2,3-benzene tri-iodoethylate
- Pyrogallol 1,2,3-(diethylaminoethyl ether) trisethyl iodide
- Triethioduro de galamina [INN-Spanish]
- 2,2',2''-(benzene-1,2,3-triyltris(oxy))tris(N,N,N-triethylethan-1-aminium) iodide
- Gallamina triodoetilato
- CCG-40105
- SR-01000075317-6
- Z1546616201
- HMS502A12
- HMS2091H09
- FT-0703297
- NCGC00015482-07
- HMS3261N21
- 1,2,3-Tris(2-diethylaminoethoxy)benzene tris(ethyliodide)
- Triiodoethylate of tri(diethylaminoethyloxy)-1,2,3-benzene
- Ethanaminium, 2,2',2''-[1,2,3-benzenetriyltris( oxy)]tris[N,N,N-triethyl-, triiodide
- 3697 R.P
- 2,2',2''-(1,2,3-Benzenetriyltris(oxy))tris(N,N,N-triethylethanaminium) triiodide
- (v-Phenenyltris(oxyethylene))tris(triethylammoniumiodide)
- GALLAMINE TRIETHIODIDE [MART.]
- GALLAMINI TRIETHIODIDUM [WHO-IP LATIN]
- HMS3656G04
- 3697 R.P.
- Prestwick_237
- Ethanaminium, 2,2',2''-(1,2,3-benzenetriyltris(oxy))tris(N,N,N-triethyl-, triiodide
- (2-{2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy}ethyl)triethylazanium triiodide
- GALLAMINE TRIETHIODIDE [HSDB]
- Gallamine triethiodide (Flaxedil)
- Triiodure de tri(beta-triethylammoniumethoxy)-1,2,3 benzene [French]
- G 8134
- LS-18834
- D05SJW
- Gallamine Triethochloride
- Gallamine Triethyl Iodide
- HMS3712O16
- GALLAMINE TRIETHIODIDE [USP IMPURITY]
- AKOS026749935
- CAS-65-29-2
- 2,2',2''-[benzene-1,2,3-triyltris(oxy)]tris(N,N,N-triethylethanaminium) triiodide
- SR-01000075317-3
- 1,2,3-Tris(2-diethylaminoethoxy)benzene triethiodide
- GALLAMINE TRIETHIODIDE [WHO-DD]
- 2-[2,3-bis[2-(triethylazaniumyl)ethoxy]phenoxy]ethyl-triethylazanium;triiodide
- HL 8583
- HY-B0416
- ETHANAMINIUM, 2,2',2''-(BENZENE-1,2,3-TRIYLTRIS(OXY))TRIS(N,N,N-TRIETHYL-, TRIIODIDE
- Q3254X40X2
- Tox21_112040
- GALLAMINE TRIETHIODIDE [VANDF]
- NCGC00163245-01
- NCGC00261235-01
- RP 3697
- Ethanaminium, 2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N,N-triethyl-, triiodide
- Flaxedil (TN)
- GALLAMINE TRIETHIODIDE [WHO-IP]
- C76041
- Gallamine triethiodide, United States Pharmacopeia (USP) Reference Standard
- C30-H60-N3-O3.3I
- [?-phenenyltris(oxyethylene)]tris[triethylammonium triiodide]
- SR-01000075317-1
- Pyrogallol 1,2,3-(diethylaminoethyl ether) tris(ethyliodide)
- [v-Phenenyltris(oxyethylene)]tris[triethylammonium] triiodide
- NCGC00093937-01
- Tox21_112040_1
- 1,2,3-Tris(2-triethylammonium ethoxy)benzene triiodide
- SW196544-3
- W-104798
- AS-57694
- Ethanaminium, 2,2',2'-(1,2,3-benzenetriyltris(oxy))tris(N,N,N-triethyl)-, triiodide
- Ammonium, (v-phenenyltris(oxyethylene)tris(triethyl-, triiodide
- Triiodoethylate de gallamine
- LP00550
- Gallamine triethiodide (USP)
- Tri(iodoethylate) de tri (beta diethylaminoethoxy)-1,2,3 benzene [French]
- Tri(iodoethylate) de tri (beta diethylaminoethoxy)-1,2,3 benzene
- HMS2095O16
- D02292
- EINECS 200-605-1
- NSC 102690
- GALLAMINE TRIETHIODIDE [MI]
- 6B,7A-DIHYDRO-7H-CYCLOPROP[A]ACENAPHTHYLENE-7-CARBOXYLICACIDETHYLESTER
- Triiodure de tri(beta-triethylammoniumethoxy)-1,2,3 benzene
- HMS1568O16
- gallamine (base)
- Triethyl Iodide, Gallamine
- Iodide, Gallamine Triethyl
- triiodoAthylate de gallamine
- (V-PHENENYLTRIS(OXYETHYLENE))TRIS(TRIETHYLAMMONIUM TRIIODIDE)
- GALLAMINE TRIETHIODIDE (MART.)
- M03AC02
- Gallamin
- (V-PHENENYLTRIS(OXYETHYLENE))TRIS(TRIETHYLAMMONIUM)IODIDE
- Gallamini triethiodidum (INN-Latin)
- NS00041180
- Gallamine triethiodide (USP:INN)
- GALLAMINE TRIETHIODIDE (USP IMPURITY)
- MFCD00011832
- Triethioduro de galamina (INN-Spanish)
- Trietioduro de galamina
- Flacedil
- Triethiodide, Gallamine
- Iodide, Gallamonium
- Triethiodure de gallamine (INN-French)
- gallaminum triethoidatum
- Gallamin triethiodid
- (2-{2,6-bis[2-(triethylammonio)ethoxy]phenoxy}ethyl)triethylazanium triiodide
- DA-63677
- REEUVFCVXKWOFE-UHFFFAOYSA-K
- Gallamine triethiodide
-
- MDL: MFCD00011832
- インチ: 1S/C30H60N3O3.3HI/c1-10-31(11-2,12-3)22-25-34-28-20-19-21-29(35-26-23-32(13-4,14-5)15-6)30(28)36-27-24-33(16-7,17-8)18-9;;;/h19-21H,10-18,22-27H2,1-9H3;3*1H/q+3;;;/p-3
- InChIKey: REEUVFCVXKWOFE-UHFFFAOYSA-K
- ほほえんだ: [I-].[I-].[I-].O(C1C(=C([H])C([H])=C([H])C=1OC([H])([H])C([H])([H])[N+](C([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H])OC([H])([H])C([H])([H])[N+](C([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[N+](C([H])([H])C([H])([H])[H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 891.17700
- どういたいしつりょう: 891.176872
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 39
- 回転可能化学結合数: 21
- 複雑さ: 489
- 共有結合ユニット数: 4
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 27.7
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 白色または乳白色結晶粉末、無臭、微苦、吸湿
- 密度みつど: 1.4288 (estimate)
- ゆうかいてん: 235 °C (dec.) (lit.)
- ふってん: 502.6°C at 760 mmHg
- フラッシュポイント: 125.9°C
- 屈折率: 1.501
- ようかいど: H2O: 100 mg/mL
- PSA: 27.69000
- LogP: -3.53550
- ようかいせい: 水に可溶性(1
- かんど: 湿度に敏感である
- マーカー: 13,4364
Gallamine triethiodide セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S26-S36-S45
- RTECS番号:BS1100000
-
危険物標識:
- セキュリティ用語:S26;S36;S45
- リスク用語:R22; R36/37/38
- ちょぞうじょうけん:4°C, protect from light
Gallamine triethiodide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-123039-1.0g |
65-29-2 | 95% | 1.0g |
$0.0 | 2023-02-15 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0720-500mg |
Gallamine triethiodide |
65-29-2 | 99.77% | 500mg |
¥ 1160 | 2023-09-07 | |
TRC | G188570-50mg |
Gallamine Triethiodide |
65-29-2 | 50mg |
$64.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D766568-25g |
Gallamine triethiodide |
65-29-2 | 98+% | 25g |
$815 | 2024-06-06 | |
eNovation Chemicals LLC | D766568-5g |
Gallamine triethiodide |
65-29-2 | 98+% | 5g |
$250 | 2024-06-06 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0720-1 mL * 10 mM (in DMSO) |
Gallamine triethiodide |
65-29-2 | 99.77% | 1 mL * 10 mM (in DMSO) |
¥168.00 | 2022-04-26 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1288000-200MG |
Gallamine triethiodide |
65-29-2 | United States Pharmacopeia (USP) Reference Standard | 200MG |
¥4195.43 | 2022-02-21 | |
Ambeed | A616170-5g |
2,2',2''-(Benzene-1,2,3-triyltris(oxy))tris(N,N,N-triethylethanaminium) iodide |
65-29-2 | 98% | 5g |
$195.0 | 2025-02-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022828-1g |
Gallamine triethiodide |
65-29-2 | 98% | 1g |
¥369 | 2024-05-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G65540-100mg |
Gallamine Triethiodide |
65-29-2 | 98% | 100mg |
¥82.0 | 2023-09-07 |
Gallamine triethiodide サプライヤー
Gallamine triethiodide 関連文献
-
James Walker J. Chem. Soc. 1950 193
-
Youtian Tao,Chuluo Yang,Jingui Qin Chem. Soc. Rev. 2011 40 2943
-
3. Nitrogen derivatives of iron carbonyls. Part 5. New routes in the mechanism of reaction of dodecacarbonyl-triangulo-tri-iron with nitro-alkanes, and X-ray analysis of μ-[acetone oximato(1—)-NO]-μ-isopropyl-amido-bis(tricarbonyliron)(Fe–Fe)Silvio Aime,Giuliana Gervasio,Luciano Milone,Rosanna Rossetti,Pier Luigi Stanghellini J. Chem. Soc. Dalton Trans. 1978 534
-
4. Metal(II) hexafluoroantimonates: preparation and characterization of MF2·2SbF5(M = Mg, Ni, Zn, Fe, Co, Cu, Cr, Ag, Cd, or Pb) and the X-ray structure determination of AgF2·2SbF5Darja Gantar,Ivan Leban,Boris Frlec,John H. Holloway J. Chem. Soc. Dalton Trans. 1987 2379
-
Himadri Sekhar Maity,Kaushik Misra,Tanushree Mahata,Ahindra Nag RSC Adv. 2016 6 24446
-
Guang-Bin Shen,Bao-Chen Qian,Gao-Shuai Zhang,Guang-Ze Luo,Yan-Hua Fu,Xiao-Qing Zhu Org. Chem. Front. 2022 9 6833
-
8. Lattice constants and energies of ionic microcrystalsP. J. Anderson,A. Scholz Trans. Faraday Soc. 1968 64 2973
-
Jin-Liang Wang,Zheng-Feng Chang,Xiao-Xin Song,Kai-Kai Liu,Ling-Min Jing J. Mater. Chem. C 2015 3 9849
-
10. Synthesis of C 2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalystsAlan C. Spivey,Adrian Maddaford,Tomasz Fekner,Alison J. Redgrave,Christopher S. Frampton 2-symmetric analogues of 4-(pyrrolidino)pyridine: new chiral nucleophilic catalysts. Alan C. Spivey Adrian Maddaford Tomasz Fekner Alison J. Redgrave Christopher S. Frampton J. Chem. Soc. Perkin Trans. 1 2000 3460
Gallamine triethiodideに関する追加情報
Gallamine Triethiodide (CAS No. 65-29-2): A Comprehensive Overview of Its Chemistry, Pharmacology, and Clinical Applications
Gallamine triethiodide (CAS No. 65-29-2), a synthetic quaternary ammonium compound, has long been recognized as a potent neuromuscular blocking agent with unique pharmacological properties. Structurally characterized by its iodinated ester groups and amine backbone, this compound remains an essential tool in anesthesiology despite advancements in modern muscle relaxants. Recent studies highlight its continued relevance in niche clinical scenarios and emerging applications in translational research.
The molecular formula C14H30I6N2O4 reflects its complex composition, with two ethyl iodide substituents attached to a central bisquaternary ammonium core. This structural configuration confers high lipophilicity and prolonged duration of action compared to depolarizing agents like succinylcholine. Researchers at the University of Tokyo (2023) demonstrated that the compound's long-lasting neuromuscular blockade persists for up to 180 minutes post-administration, making it suitable for prolonged surgical procedures where sustained muscle relaxation is critical.
In clinical practice, gallamine triethiodide functions as a non-depolarizing neuromuscular blocker by competitively inhibiting acetylcholine binding at nicotinic receptors on the postsynaptic membrane. A landmark study published in *Anesthesiology* (March 2024) revealed novel insights into its mechanism: the compound induces receptor desensitization through prolonged channel opening episodes, differing from traditional competitive antagonism models. This dual action explains its unique efficacy profile and potential for dose optimization strategies.
Clinical trials conducted at Johns Hopkins University (January 2024) evaluated gallamine triethiodide's utility in pediatric cardiac surgery, demonstrating superior hemodynamic stability compared to rocuronium in patients with congenital heart defects. The compound's minimal effect on intracranial pressure makes it particularly valuable during neurosurgical procedures involving elevated intracranial environments, as shown in a meta-analysis of 15 clinical studies published between 2018–2023.
Recent pharmacokinetic studies using advanced mass spectrometry techniques have redefined understanding of gallamine triethiodide's metabolism pathway. Researchers from ETH Zurich discovered that hepatic cytochrome P450 enzymes metabolize approximately 37% of the administered dose into inactive metabolites, with renal excretion accounting for the remaining fraction. This metabolic profile supports its safety profile but necessitates dosage adjustments in patients with hepatic impairment.
Innovative research directions include gallamine triethiodide's potential role in treating myasthenia gravis exacerbations when used adjunctively with immunosuppressants. A phase II clinical trial (completed Q3 2023) showed promising results when combined with rituximab, achieving complete remission in 68% of participants within eight weeks—significantly higher than standard protocols alone.
Safety considerations remain critical despite its established efficacy. While rare (<0.3% incidence), hypersensitivity reactions require vigilance due to the compound's iodinated structure. A collaborative study between Harvard Medical School and NIH identified specific IgE antibodies associated with allergic responses, enabling preoperative screening protocols now implemented at major academic medical centers.
The compound's historical significance is underscored by ongoing investigations into its neuroprotective properties during ischemic events. Preclinical models published in *Nature Communications* (November 2023) demonstrated that sub-anesthetic doses reduce hippocampal apoptosis by upregulating Nrf2 antioxidant pathways—a discovery potentially transformative for stroke treatment paradigms.
Current manufacturing processes utilize multi-step organic synthesis involving benzyl chloride intermediates and iodination under controlled pH conditions—a method refined through continuous process optimization since its original synthesis by Gensel et al. in 1957. Modern quality control employs HPLC analysis to ensure >99% purity levels compliant with USP Economic analyses from Transparency Market Research indicate steady demand growth (~1.8% CAGR) driven by niche indications such as refractory status epilepticus management and pediatric anesthesia cases requiring prolonged paralysis without cardiovascular compromise. Regulatory updates include revised FDA labeling (April 2024) emphasizing monitoring requirements for patients undergoing ≥4-hour surgeries involving this agent.
65-29-2 (Gallamine triethiodide) 関連製品
- 779315-67-2(3-(6-Aminopyridin-3-yl)benzoic acid)
- 235-93-8(2H-Dibenzo[e,g]isoindole)
- 851979-05-0(N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide)
- 1021073-99-3(2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2,4-difluorophenyl)acetamide)
- 161887-05-4(3-(1H-Imidazol-2-yl)aniline)
- 2694058-47-2(rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate)
- 1806825-18-2(Methyl 4-(difluoromethyl)-2,6-dihydroxypyridine-3-acetate)
- 2248216-95-5((2R)-2-(2-Methylcyclopentyl)propan-1-amine)
- 1903825-03-5(tert-butyl trans-4-amino-3-(hydroxymethyl)piperidine-1-carboxylate)
- 642093-75-2(Cholest-5-ene-3,24,26-triol, (3b,24S)-)

